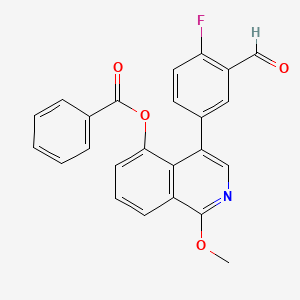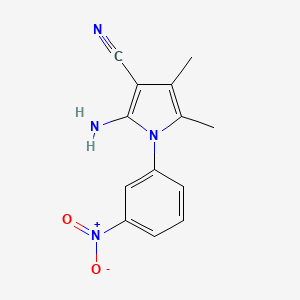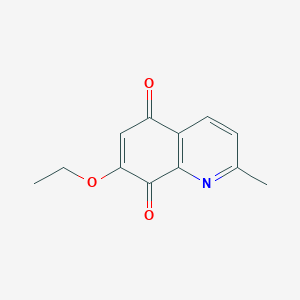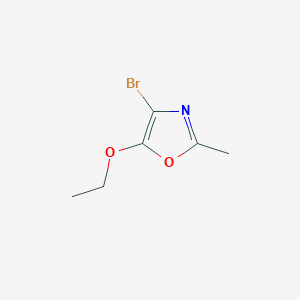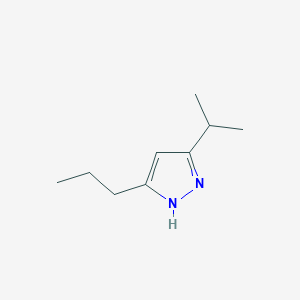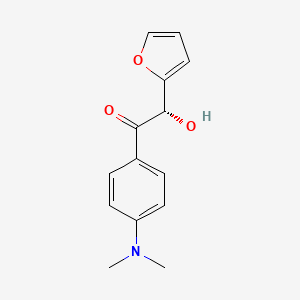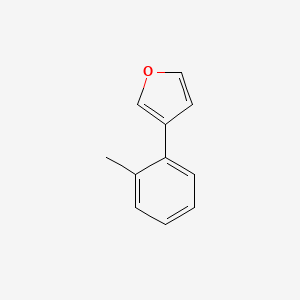
3-(2-Methylphenyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Tolyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with an o-tolyl group at the third position. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of the o-tolyl group, which is a benzene ring substituted with a methyl group at the ortho position, imparts unique chemical properties to 3-(o-Tolyl)furan.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)furan can be achieved through various methods. One common approach involves the cyclization of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate hydrochloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and water. The reaction is carried out under mild conditions in N,N-dimethylformamide at 95°C, yielding the desired product in moderate yields .
Industrial Production Methods: Industrial production of 3-(o-Tolyl)furan typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method employs aryl halides and boronic acids as starting materials, with palladium catalysts facilitating the formation of the carbon-carbon bond under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-(o-Tolyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(o-Tolyl)furan has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of biological pathways and as a probe for enzyme activity.
Industry: It is employed in the production of dyes, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-(o-Tolyl)furan involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Furan: The parent compound with a simple furan ring.
2-Methylfuran: A furan derivative with a methyl group at the second position.
Benzofuran: A fused ring system containing both a benzene and a furan ring.
Uniqueness of 3-(o-Tolyl)furan: 3-(o-Tolyl)furan is unique due to the presence of the o-tolyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
80866-25-7 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)furan |
InChI |
InChI=1S/C11H10O/c1-9-4-2-3-5-11(9)10-6-7-12-8-10/h2-8H,1H3 |
Clave InChI |
HBPOIHABNARRCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


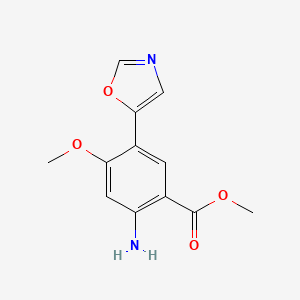
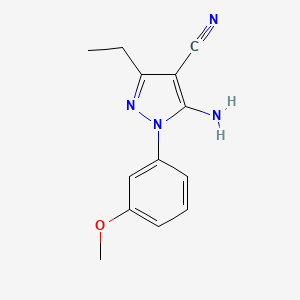
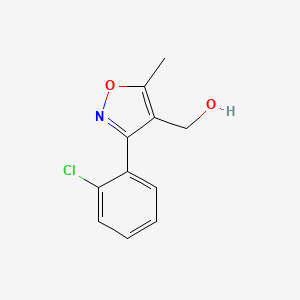
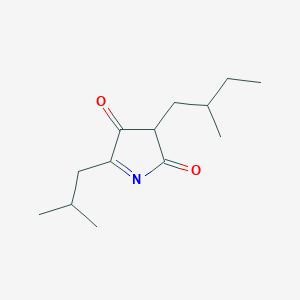
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
